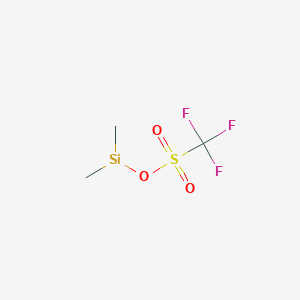
(Trifluoromethanesulfonyloxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trifluoromethanesulfonyloxy)dimethylsilane is an organosilicon compound with the molecular formula C3H9F3O3SSi. It is a versatile reagent in organic synthesis, particularly known for its role in introducing trifluoromethanesulfonyl groups into various substrates. This compound is characterized by its high reactivity and ability to act as a triflylating agent, making it valuable in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Trifluoromethanesulfonyloxy)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with trifluoromethanesulfonic acid. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
(CH3)2SiCl+CF3SO3H→(CH3)2SiOSO2CF3+HCl
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions: (Trifluoromethanesulfonyloxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the trifluoromethanesulfonyloxy group.
Reduction Reactions: It can be reduced to form dimethylsilane derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state silicon compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, which can attack the silicon center.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Reduction Products: Dimethylsilane and its derivatives.
Oxidation Products: Higher oxidation state silicon compounds.
Applications De Recherche Scientifique
(Trifluoromethanesulfonyloxy)dimethylsilane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Trifluoromethanesulfonyloxy)dimethylsilane involves the transfer of the trifluoromethanesulfonyl group to a substrate. This process typically occurs through a nucleophilic substitution mechanism, where the nucleophile attacks the silicon center, displacing the trifluoromethanesulfonyloxy group. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparaison Avec Des Composés Similaires
Trimethylsilane: Another organosilicon compound with similar reactivity but different substituents.
Trifluoromethanesulfonic Anhydride: A related compound used for introducing triflyl groups.
Trifluoromethyltrimethylsilane: Used for trifluoromethylation reactions.
Uniqueness: (Trifluoromethanesulfonyloxy)dimethylsilane is unique due to its ability to introduce triflyl groups efficiently and its versatility in various chemical reactions. Its reactivity and stability make it a valuable reagent in both academic and industrial settings.
Propriétés
Formule moléculaire |
C3H6F3O3SSi |
|---|---|
Poids moléculaire |
207.23 g/mol |
InChI |
InChI=1S/C3H6F3O3SSi/c1-11(2)9-10(7,8)3(4,5)6/h1-2H3 |
Clé InChI |
RLAKYNQQMKIBTK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


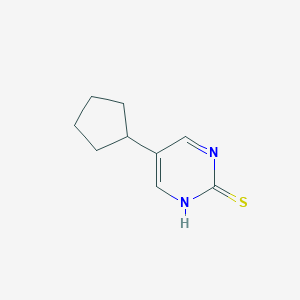
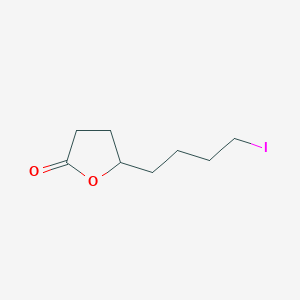

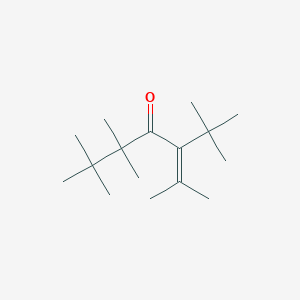
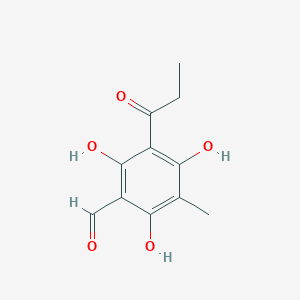

![3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14364288.png)
![Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate](/img/structure/B14364297.png)
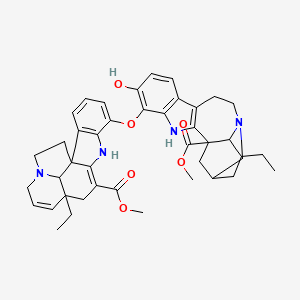

![Methyl [(propan-2-yl)disulfanyl]acetate](/img/structure/B14364314.png)

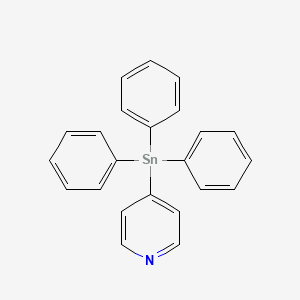
![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
